N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-Cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxo) and substituted with a 4-fluorophenyl ring at position 2. The ethanediamide moiety is functionalized with a cyclopentyl group, contributing to its steric and electronic uniqueness. Its structural complexity enables interactions with biological targets, such as enzymes and receptors, via hydrogen bonding, π-π stacking, and hydrophobic effects .
Properties
IUPAC Name |
N-cyclopentyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4S/c19-11-5-7-13(8-6-11)23-16(14-9-28(26,27)10-15(14)22-23)21-18(25)17(24)20-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKIUWWATGPBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, mechanisms of action, and biological effects based on available research findings.
- Molecular Formula: C18H19FN4O4S
- Molecular Weight: 406.4 g/mol
- CAS Number: 899733-57-4
The compound features a thieno[3,4-c]pyrazole core with a cyclopentyl and fluorophenyl substituent, which may contribute to its pharmacological profile.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For instance, thieno[3,4-c]pyrazoles have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.
- Receptor Modulation: It might act as a modulator for neurotransmitter receptors or other signaling pathways, potentially affecting mood and cognitive functions.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For example:
- Cell Line Studies: In vitro tests on cancer cell lines demonstrated that thieno[3,4-c]pyrazoles can induce apoptosis and inhibit cell proliferation. Specific IC50 values were observed in breast cancer and leukemia cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| K562 (Leukemia) | 15.0 |
Antimicrobial Activity
Some derivatives of thieno[3,4-c]pyrazole exhibit antimicrobial properties:
- Bacterial Inhibition: Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Antitumor Effects:
A study published in Cancer Letters evaluated the effects of thieno[3,4-c]pyrazole derivatives on tumor growth in xenograft models. The results indicated significant tumor reduction compared to controls. -
Neuroprotective Effects:
Research featured in Neuropharmacology highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The study suggested that these compounds could mitigate oxidative stress-induced neuronal damage.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Position 2 Substituents :
- Electron-Withdrawing Groups (4-Fluorophenyl, 4-Chlorophenyl) : Enhance binding to hydrophobic pockets and stabilize charge-transfer interactions. The 4-fluorophenyl group in the target compound increases metabolic stability compared to 4-chlorophenyl analogs .
- Electron-Donating Groups (4-Methoxyphenyl, 4-Methylphenyl) : Improve solubility but reduce target affinity due to weaker π-π interactions .
Ethanediamide Chain Modifications :
- Cyclopentyl vs. Butyl/Cyclohexyl : The cyclopentyl group balances rigidity and lipophilicity, optimizing membrane permeability and target engagement. Butyl chains increase hydrophobicity, while cyclohexyl groups introduce excessive steric hindrance .
- Polar Groups (2-Hydroxyethyl) : Enhance aqueous solubility but may reduce blood-brain barrier penetration .
Sulfone Group: Present in all analogs, this moiety stabilizes the thienopyrazole core and participates in hydrogen bonding with biological targets, such as kinase active sites .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
